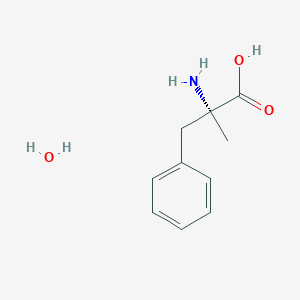
(R)-alpha-Methylphenylalanine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecular formula C10H15NO3 represents several compounds, including tenuazonic acid and ethylnorepinephrine . These compounds have diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of compounds with the molecular formula C10H15NO3 can vary depending on the specific compound. For example, the preparation of tenuazonic acid involves the reaction of 3-acetyl-4-hydroxy-5-sec-butyl-1,5-dihydro-2H-pyrrol-2-one with appropriate reagents under controlled conditions . Similarly, ethylnorepinephrine can be synthesized by reacting 3,4-dihydroxyphenylacetone with ethylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the industrial synthesis of tenuazonic acid may involve fermentation processes using specific strains of microorganisms .
Análisis De Reacciones Químicas
Types of Reactions
Compounds with the molecular formula C10H15NO3 undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific compound and reaction conditions. For example, oxidation of ethylnorepinephrine can yield ethylnorepinephrine oxide , while reduction can produce ethylnorepinephrine alcohol .
Aplicaciones Científicas De Investigación
Compounds with the molecular formula C10H15NO3 have numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their specific structure and target. For example, ethylnorepinephrine exerts its effects by binding to adrenergic receptors, leading to the activation of intracellular signaling pathways that result in bronchodilation . The molecular targets and pathways involved include G protein-coupled receptors and cyclic adenosine monophosphate (cAMP) signaling .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to those with the molecular formula C10H15NO3 include:
- 2-Carbomethoxytropinone
- Desglymidodrine
- Dioxifedrine
- Metanephrine
- 2,4,5-Trihydroxymethamphetamine
Uniqueness
The uniqueness of these compounds lies in their specific chemical structures and functional groups, which confer distinct chemical and biological properties. For instance, tenuazonic acid has a unique pyrrolidone ring structure that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m1./s1 |
Clave InChI |
XFFWSMJVNXSYRC-HNCPQSOCSA-N |
SMILES isomérico |
C[C@@](CC1=CC=CC=C1)(C(=O)O)N.O |
SMILES canónico |
CC(CC1=CC=CC=C1)(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


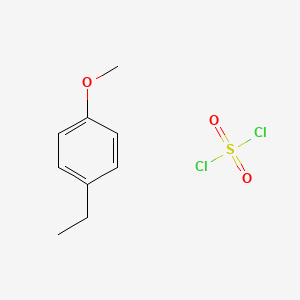

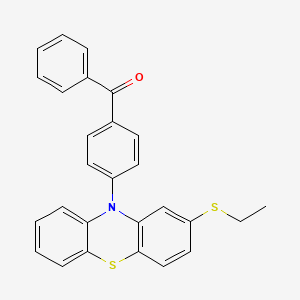
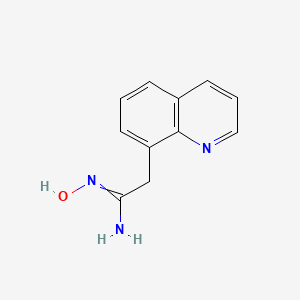
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
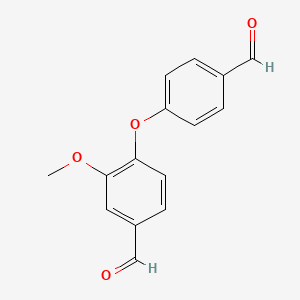
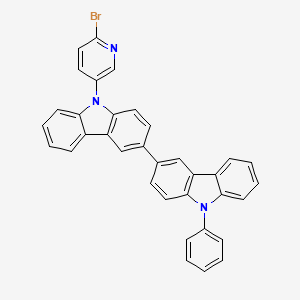
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
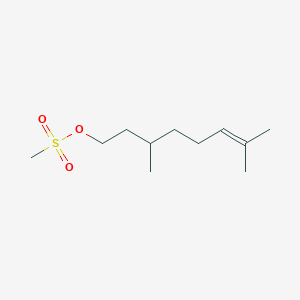
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
